Cas no 1219982-85-0 (4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride)

4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride
- 4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride
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- Inchi: 1S/C16H24BrNO.ClH/c1-12(2)15-11-14(17)3-4-16(15)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H
- InChI Key: IOFXVNZKQLPESG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C(C)C)OCCC1CCNCC1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 253
- Topological Polar Surface Area: 21.3
4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B034745-250mg |
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride |
1219982-85-0 | 250mg |
$ 375.00 | 2022-06-07 | ||
TRC | B034745-125mg |
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride |
1219982-85-0 | 125mg |
$ 230.00 | 2022-06-07 |
4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride
4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-85-0): A Comprehensive Overview
4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride, identified by its CAS number 1219982-85-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a brominated aromatic ring and an isopropyl substituent, contribute to its distinct chemical properties and biological interactions.
The< strong>4-bromo-2-isopropylphenoxy moiety in the molecular structure of this compound plays a crucial role in determining its pharmacological profile. The bromine atom, being highly electronegative, influences the electronic distribution within the molecule, thereby affecting its reactivity and binding affinity to biological targets. Similarly, the< strong>isopropyl group attached to the aromatic ring introduces steric hindrance, which can modulate the compound's interaction with enzymes and receptors.
This compound has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its< strong>pharmacological properties to identify new targets for drug discovery. The piperidine ring, known for its ability to enhance oral bioavailability and metabolic stability, makes this compound a promising candidate for further investigation.
In recent studies, 4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride has been investigated for its potential role in modulating central nervous system (CNS) activity. The combination of the< strong>brominated aromatic ring and the< strong>piperidine scaffold suggests that this compound may interact with various neurotransmitter systems. Preliminary research indicates that it may have effects on pathways involving dopamine and serotonin, which are critical for regulating mood, cognition, and motor function.
The< strong>CAS number 1219982-85-0 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and for regulatory purposes. The CAS registry number is maintained by the Chemical Abstracts Service, a division of the American Chemical Society, which ensures that each chemical substance is assigned a unique identifier.
The synthesis of< strong>4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride involves multiple steps, each requiring careful optimization to achieve high yields and purity. The introduction of the< strong>bromo group and the< strong>isopropyl substituent necessitates precise control over reaction conditions to prevent unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects bioavailability and pharmacokinetic profiles. The hydrochloride salt also improves stability during storage and transportation, ensuring that the compound remains effective throughout its shelf life.
Evaluation of the< strong toxicological profile of 4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride is essential before considering its clinical application. In vitro and in vivo studies have been conducted to assess its safety margins and potential side effects. These studies provide valuable insights into how the compound behaves within biological systems and help identify any risks associated with its use.
The< strong pharmacokinetic properties of this compound are another area of interest. Understanding how quickly it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining optimal dosing regimens and predicting patient responses. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been utilized to study these properties in detail.
In conclusion, 4-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-85-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research into novel therapeutic applications. As scientific understanding continues to evolve, this compound holds great potential for contributing to innovative treatments across various medical fields.
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